KRN-2391 Is 25-Fold More Potent than Nicorandil at Activating ATP-Sensitive K+ Current in Vascular Smooth Muscle
Under whole-cell voltage-clamp conditions in rabbit femoral arterial myocytes, KRN-2391 was approximately 25 times more potent than nicorandil in activating the glibenclamide-sensitive, ATP-sensitive K+ (KATP) outward current. [1] The KRN2391-induced current exhibited a reversal potential of −78 mV (near the K+ equilibrium potential) and was completely abolished by glibenclamide, confirming KATP channel mediation. In contrast, nicorandil required markedly higher concentrations to elicit a comparable current, and the KRN2391-induced current amplitude at matched concentrations substantially exceeded that of nicorandil. [1]
| Evidence Dimension | Potency for activating ATP-sensitive K+ current (IKATP) in vascular smooth muscle |
|---|---|
| Target Compound Data | KRN-2391: potent KATP current activation at sub-micromolar concentrations; reversal potential −78 mV |
| Comparator Or Baseline | Nicorandil: ~25-fold lower potency; requires proportionally higher concentrations to achieve equivalent KATP current amplitude |
| Quantified Difference | KRN-2391 is approximately 25 times more potent than nicorandil |
| Conditions | Whole-cell patch clamp, rabbit femoral arterial myocytes, holding potential −30 mV, 5.9 mM extracellular K+, physiological salt solution |
Why This Matters
For researchers studying KATP channel pharmacology in vascular smooth muscle, KRN-2391 provides a substantially wider dynamic range for concentration-response experiments and reduces the confounding influence of nitrate-driven effects that dominate at the high nicorandil concentrations required for KATP activation.
- [1] Muraki K, et al. Effects of KRN2391 on ionic currents in rabbit femoral arterial myocytes. Br J Pharmacol. 2001; S-EPMC1572643. View Source
